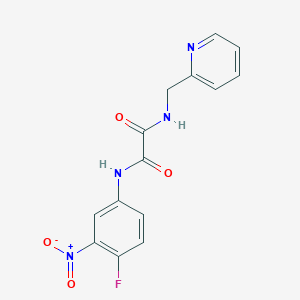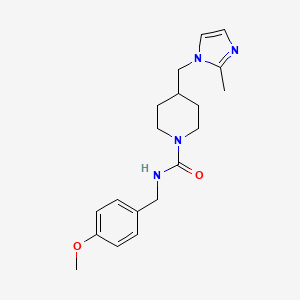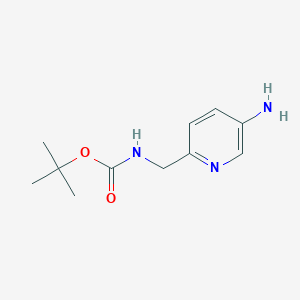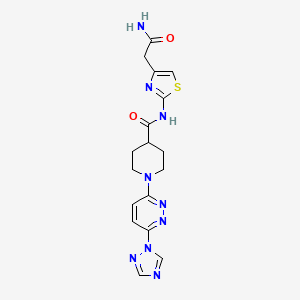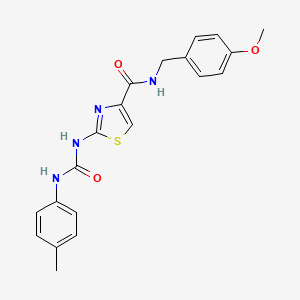![molecular formula C18H25NO3S B2603468 (2E)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]-3-phenylprop-2-en-1-one CAS No. 2097941-41-6](/img/structure/B2603468.png)
(2E)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]-3-phenylprop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]-3-phenylprop-2-en-1-one, also known as MPS or MPS-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. MPS-1 is a piperidine-based compound that has been shown to exhibit promising activity against various disease targets.
作用機序
The mechanism of action of (2E)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]-3-phenylprop-2-en-1-one-1 is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. This compound-1 has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. This compound-1 has also been shown to inhibit the activity of the receptor tyrosine kinase (RTK) c-Met, which is involved in cancer cell growth and metastasis.
Biochemical and Physiological Effects:
This compound-1 has been shown to have various biochemical and physiological effects. In cancer research, this compound-1 has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound-1 has also been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, this compound-1 has been studied for its potential use in treating neurological disorders by reducing the production of amyloid beta plaques and improving cognitive function.
実験室実験の利点と制限
(2E)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]-3-phenylprop-2-en-1-one-1 has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in high purity. This compound-1 also exhibits promising activity against various disease targets, making it a valuable tool for drug discovery research. However, there are also limitations to using this compound-1 in lab experiments. This compound-1 is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects. In addition, this compound-1 is a highly reactive compound that can be difficult to work with, requiring careful handling and storage.
将来の方向性
There are several future directions for (2E)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]-3-phenylprop-2-en-1-one-1 research. One potential direction is to further investigate the mechanism of action of this compound-1 and its potential use in treating various disease targets. Another direction is to explore the use of this compound-1 in combination with other compounds for enhanced therapeutic effects. Additionally, more research is needed to fully understand the pharmacokinetics and potential side effects of this compound-1. Overall, this compound-1 has shown promising activity in various disease targets and has the potential to be a valuable tool in drug discovery research.
合成法
The synthesis of (2E)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]-3-phenylprop-2-en-1-one-1 involves the condensation of 2-methylpropanesulfonyl chloride and piperidine followed by the addition of 3-phenylprop-2-en-1-one. The reaction is typically carried out in a solvent such as dichloromethane or chloroform and requires careful control of temperature and reaction conditions to yield high purity product. This compound-1 can also be synthesized using other methods such as the Suzuki-Miyaura coupling reaction.
科学的研究の応用
(2E)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]-3-phenylprop-2-en-1-one-1 has been shown to exhibit promising activity against various disease targets such as cancer, inflammation, and neurological disorders. In cancer research, this compound-1 has been shown to inhibit the growth of various cancer cell lines including breast, lung, and colon cancer. This compound-1 has also been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In addition, this compound-1 has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
(E)-1-[3-(2-methylpropylsulfonyl)piperidin-1-yl]-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3S/c1-15(2)14-23(21,22)17-9-6-12-19(13-17)18(20)11-10-16-7-4-3-5-8-16/h3-5,7-8,10-11,15,17H,6,9,12-14H2,1-2H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRRETOPAPXXHO-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCCN(C1)C(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CS(=O)(=O)C1CCCN(C1)C(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-nitro-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2603386.png)
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B2603387.png)
![(2E)-3-[1-(benzenesulfonyl)-1H-indol-5-yl]-N-(oxan-2-yloxy)prop-2-enamide](/img/structure/B2603389.png)

![(2E)-3-(4-tert-butylphenyl)-2-cyano-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2603393.png)
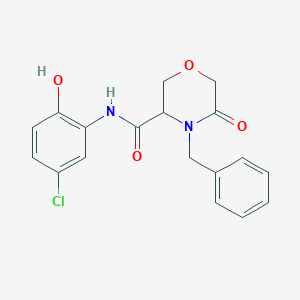

![1-methyl-2-pentyl-2H-pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione](/img/structure/B2603398.png)
